molecular formula C19H14ClN3O2S B2998749 1-[(3-Chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 2380193-19-9

1-[(3-Chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B2998749
CAS RN: 2380193-19-9
M. Wt: 383.85
InChI Key: VQIMRSQUHQZLRS-UHFFFAOYSA-N
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Description

The compound “1-[(3-Chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione” is a complex organic molecule that contains several functional groups. It has a pyrido[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring. The molecule also contains a chlorophenyl group and a thiophenyl group attached to the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar pyrido[2,3-d]pyrimidine core, with the chlorophenyl and thiophenyl groups extending out from the plane of the core .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the pyrido[2,3-d]pyrimidine core, which could undergo a variety of reactions including electrophilic aromatic substitution, nucleophilic aromatic substitution, and addition-elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl and thiophenyl groups could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Future Directions

Pyrido[2,3-d]pyrimidines are an active area of research in medicinal chemistry due to their wide range of biological activities . Future research could explore the biological activity of this specific compound, as well as potential modifications to enhance its activity or selectivity.

properties

CAS RN

2380193-19-9

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.85

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H14ClN3O2S/c20-14-5-1-4-13(10-14)11-22-17-16(7-2-8-21-17)18(24)23(19(22)25)12-15-6-3-9-26-15/h1-10H,11-12H2

InChI Key

VQIMRSQUHQZLRS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CS4

solubility

not available

Origin of Product

United States

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